![molecular formula C24H20 B14192375 Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl- CAS No. 861972-92-1](/img/structure/B14192375.png)
Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl- is an organic compound that features a benzene ring substituted with a cyclopropyl group and a diphenylethenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl- typically involves the formation of the cyclopropyl group and its subsequent attachment to the benzene ring. One common method is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes . The diphenylethenylidene moiety can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound
Scientific Research Applications
Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, where an electrophile attacks the aromatic ring, forming a sigma complex, followed by deprotonation to restore aromaticity
Cyclopropyl Group Reactions: The strained cyclopropyl ring can participate in ring-opening reactions, leading to the formation of more stable intermediates.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the diphenylethenylidene moiety.
Phenylcyclopropane: Another related compound with a cyclopropyl group attached to a benzene ring
Uniqueness
Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl- is unique due to the presence of both the cyclopropyl group and the diphenylethenylidene moiety, which confer distinct chemical properties and reactivity compared to simpler analogs .
Properties
CAS No. |
861972-92-1 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
InChI |
InChI=1S/C24H20/c1-18-12-14-21(15-13-18)24-17-22(24)16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,24H,17H2,1H3 |
InChI Key |
LAWKRLIAVGJUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2=C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


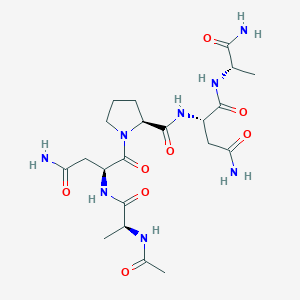
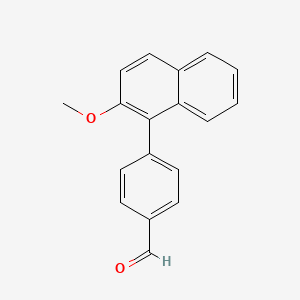
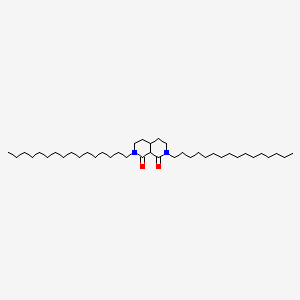
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
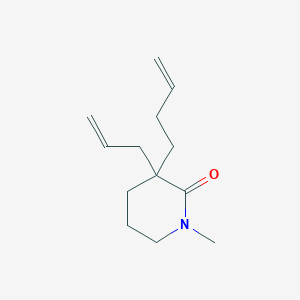

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
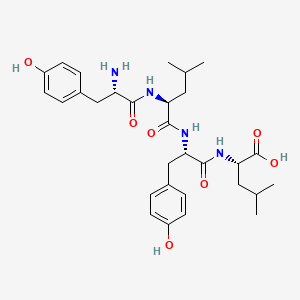
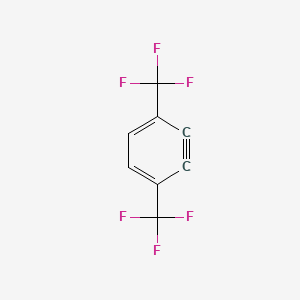
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
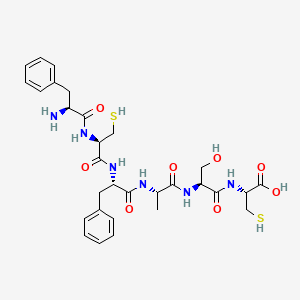
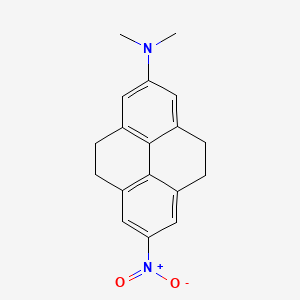
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
